An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol (OOB)
An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol (OOB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured triacylglycerol (TAG), has garnered significant interest in the scientific community for its potential therapeutic applications, primarily related to its anti-obesity effects. This technical guide provides a comprehensive overview of OOB, including its physicochemical properties, synthesis and purification protocols, analytical methodologies for its characterization, and a detailed exploration of its biological activities. The primary mechanism of action of OOB is its ability to inhibit pancreatic lipase (B570770), thereby reducing the absorption of dietary fats. This guide synthesizes current research to provide a valuable resource for professionals in drug development and lipid research.
Physicochemical Properties
Detailed physicochemical data for 1,2-Dioleoyl-3-behenoylglycerol is not extensively available in the public domain. However, based on its structure—comprising two unsaturated oleic acid chains and one long-chain saturated behenic acid—and data from similar structured lipids, the following properties can be inferred. It is important to note that these are estimates and experimental verification is crucial.
Table 1: Estimated Physicochemical Properties of 1,2-Dioleoyl-3-behenoylglycerol
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C61H114O6[1] | Composed of a glycerol (B35011) backbone, two oleic acid moieties, and one behenic acid moiety. |
| Molecular Weight | 943.5 g/mol (calculated) | |
| Physical State | Likely a solid or semi-solid at room temperature. | The presence of the long-chain saturated behenic acid would likely increase the melting point compared to triolein (B1671897). |
| Melting Point | Estimated to be in the range of 30-40 °C. | This is an educated estimate. The exact melting point is dependent on the crystalline form. |
| Solubility | Expected to be soluble in nonpolar organic solvents such as chloroform, hexane (B92381), and diethyl ether. Poorly soluble in polar solvents like ethanol (B145695) and insoluble in water. | Typical solubility profile for a large, nonpolar lipid molecule. |
| CAS Number | 77145-66-5[1] |
Synthesis and Purification
The synthesis of 1,2-Dioleoyl-3-behenoylglycerol is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. A common approach involves the use of a 1,3-specific lipase.
Experimental Protocol: Enzymatic Synthesis of OOB
This protocol describes a two-step enzymatic approach for the synthesis of OOB.
Materials:
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High-oleic sunflower oil (rich in triolein - OOO)
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Behenic acid ethyl ester (BAEE)
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Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Rhizopus niveus)
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Hexane
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Sodium methoxide
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Silica (B1680970) gel for column chromatography
Procedure:
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Enzymatic Interesterification:
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Mix high-oleic sunflower oil and behenic acid ethyl ester in a desired molar ratio (e.g., 1:2 to 1:4 OOO to BAEE).
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Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).
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Conduct the reaction in a solvent-free system or in an organic solvent like hexane at a controlled temperature (e.g., 60-70°C) with constant stirring for a specified duration (e.g., 8-24 hours).
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Product Isolation and Purification:
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Terminate the reaction by filtering off the immobilized enzyme.
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Remove unreacted behenic acid ethyl ester and fatty acid ethyl esters generated during the reaction via short-path distillation.
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The resulting mixture will contain OOB, unreacted OOO, and other di- and triglycerides.
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Further purification can be achieved using crystallization or silica gel column chromatography. For column chromatography, a gradient of hexane and diethyl ether can be used to separate the different TAG species.
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Workflow for OOB Synthesis and Purification
Analytical Methods
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis and quality control of synthesized OOB.
Experimental Protocol: Analysis of OOB
1. Thin-Layer Chromatography (TLC):
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Stationary Phase: Silica gel 60 plates.
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Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10 v/v).
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Detection: Visualization under UV light after spraying with a fluorescent indicator or by staining with iodine vapor.
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Purpose: Rapid qualitative assessment of the reaction progress and purity of fractions.
2. Gas Chromatography (GC):
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Purpose: To determine the fatty acid composition of the final product.
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Sample Preparation: Transesterification of the OOB to fatty acid methyl esters (FAMEs) using a methanolic solution of sodium methoxide.
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Column: A polar capillary column (e.g., DB-23 or equivalent).
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Detector: Flame Ionization Detector (FID).
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Analysis: Comparison of retention times with known FAME standards to identify and quantify the oleic and behenic acid content.
3. High-Performance Liquid Chromatography (HPLC):
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Purpose: To separate and quantify the different triacylglycerol species.
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System: Reversed-phase HPLC (RP-HPLC).
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Column: C18 column.
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Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
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Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
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Analysis: Identification and quantification of OOB based on retention time and peak area relative to standards.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: Structural confirmation of OOB.
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¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains, including the degree of unsaturation.
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¹³C NMR: Can be used to determine the positional distribution of the fatty acids on the glycerol backbone.
5. Mass Spectrometry (MS):
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Purpose: To determine the molecular weight and confirm the fatty acid composition of the intact OOB molecule.
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Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Analysis: The mass spectrum will show a molecular ion corresponding to the mass of OOB. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity and position of the fatty acid chains.
Biological Activity and Mechanism of Action
The primary biological effect of 1,2-Dioleoyl-3-behenoylglycerol is its ability to inhibit pancreatic lipase, the main enzyme responsible for the digestion of dietary fats.[1]
Inhibition of Pancreatic Lipase
Pancreatic lipase hydrolyzes triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol, which are then absorbed by the intestines. The presence of the long-chain saturated behenic acid at the sn-3 position of OOB is thought to sterically hinder the access of pancreatic lipase to the ester bond, thereby reducing the rate of hydrolysis. This leads to a decrease in the overall absorption of dietary fats.
Anti-Obesity Effects
The inhibition of pancreatic lipase by OOB results in a reduction in caloric intake from dietary fats, which has been shown to have anti-obesity effects in animal models.
Table 2: Effects of Dietary OOB in Rats
| Parameter | Control (Soybean Oil Diet) | OOB-supplemented Diet | Percentage Change |
| Plasma Triacylglycerol (mg/dL) | Data not available | Significantly Lower | - |
| Liver Triacylglycerol (mg/g) | Data not available | Significantly Lower | - |
| Visceral Fat Weight (g) | Data not available | Significantly Lower | - |
| Apparent Fat Absorption Rate (%) | Data not available | Significantly Lower | - |
| Lymphatic Recovery of Oleic Acid | Higher | Significantly Lower | - |
| Lymphatic Recovery of Behenic Acid | Higher | Significantly Lower | - |
Data adapted from a study on the effects of 1(3)-behenoyl-2,3(1)-dioleoyl-rac-glycerol (BOO) in rats. The study did not provide absolute values in the abstract but indicated significant reductions.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which OOB exerts its anti-obesity effects.
Conclusion
1,2-Dioleoyl-3-behenoylglycerol is a promising structured lipid with potential applications in the management of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of pancreatic lipase, provides a clear rationale for its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and conduct comprehensive preclinical and clinical studies to validate its efficacy and safety in humans. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of OOB.
